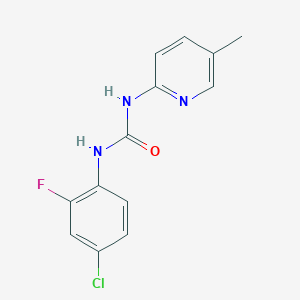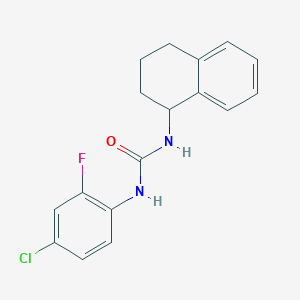
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
描述
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, commonly known as CFPU, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. CFPU is a derivative of urea, a naturally occurring compound found in many organisms. The synthesis of CFPU is a complex process that involves several steps and requires specialized equipment. In
作用机制
The mechanism of action of CFPU is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and division. CFPU has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, CFPU can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CFPU has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. CFPU has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, CFPU has been shown to have potential as an insecticide, as it can disrupt the nervous system of insects.
实验室实验的优点和局限性
CFPU has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CFPU also has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, there are also some limitations to the use of CFPU in lab experiments. The synthesis of CFPU is a complex process that requires specialized equipment and expertise, and it is not a simple process. Additionally, the mechanism of action of CFPU is not fully understood, which could make it difficult to use in certain research applications.
未来方向
There are several future directions for research on CFPU. One area of research could be to further investigate the mechanism of action of CFPU, in order to better understand how it inhibits the growth of cancer cells and other cells. Another area of research could be to investigate the potential use of CFPU in combination with other drugs or therapies, in order to enhance its effectiveness. Additionally, further research could be done to investigate the potential use of CFPU as an insecticide, as it could be a useful alternative to traditional insecticides.
科学研究应用
CFPU has been found to have potential use in various research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CFPU has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, CFPU has been shown to have potential as an insecticide, as it can disrupt the nervous system of insects.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOMHMVFZAKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4286843.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286846.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286849.png)
![N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286853.png)
![N-(3,5-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286861.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4286869.png)
![3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4286878.png)
![N-[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4286888.png)
![4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4286900.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4286920.png)
![4-allyl-3-[(3-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4286927.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B4286932.png)